![molecular formula C24H24N4O2S2 B11620813 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 442552-49-0](/img/structure/B11620813.png)
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This document reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C25H26N4O2S2, with a molecular weight of approximately 474.6 g/mol. The structure features a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include:
- Formation of the thiazolidinone ring.
- Construction of the pyridopyrimidinone core.
- Introduction of various substituents under optimized reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, compounds containing the thiazolidinone core have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound ID | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
5d | 37.9 - 113.8 μM | Staphylococcus aureus |
5g | 50 - 120 μM | Escherichia coli |
5k | 45 - 115 μM | Pseudomonas aeruginosa |
Antitumor Activity
Research has suggested that thiazolidinone derivatives can also exhibit antitumor properties. These compounds have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. Studies have highlighted their dual inhibition effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammation and cancer progression .
The biological activity of the compound is believed to be mediated through its interactions with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors, leading to altered signaling pathways that affect cell growth and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of several thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives maintained efficacy against these strains, suggesting potential for therapeutic development in antibiotic resistance contexts .
- Antitumor Evaluation : Another investigation focused on the antitumor activity of the compound in vitro, demonstrating significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity against specific cancer types.
Properties
CAS No. |
442552-49-0 |
---|---|
Molecular Formula |
C24H24N4O2S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-16(2)15-28-23(30)19(32-24(28)31)14-18-21(25-12-11-17-8-4-3-5-9-17)26-20-10-6-7-13-27(20)22(18)29/h3-10,13-14,16,25H,11-12,15H2,1-2H3/b19-14- |
InChI Key |
STTUNCQCZXGXKW-RGEXLXHISA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.